2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a furan ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring and the sulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, affecting the compound’s overall activity. The furan ring can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to its combination of functional groups. Similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their biological activities.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group but may lack the triazole ring or other functional groups present in the target compound.
Furan derivatives: These compounds have the furan ring but differ in their other substituents, affecting their overall properties
Properties
Molecular Formula |
C22H18ClN5O2S |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5O2S/c1-15-7-12-19(30-15)13-24-25-20(29)14-31-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |
InChI Key |
ZIHLWYLAJLXAPR-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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